4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Structure and Synthesis 4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazol-3-one core substituted with a methyl group at position 5 and an anilinomethylene group at position 2. Pyrazolone derivatives are synthesized via condensation reactions between pyrazolones and aromatic aldehydes or amines. For example, and describe the Vilsmeier–Haack reaction and catalytic methods (e.g., diethanolamine in ethanol) to generate substituted pyrazolones . The target compound is likely synthesized by reacting 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aniline derivatives under similar conditions, forming the Schiff base-like anilinomethylene moiety .
Key Properties Pyrazolones exhibit diverse biological activities due to their planar conjugated systems and hydrogen-bonding capabilities. Spectroscopic characterization (e.g., FTIR, NMR) confirms functional groups like C=O (1700–1730 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Properties
IUPAC Name |
5-methyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(11(15)14-13-8)7-12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMZOBCMSGXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420451 | |
| Record name | NSC352718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81905-05-7 | |
| Record name | NSC352718 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC352718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazine Derivatives
The pyrazolone core of 4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is typically constructed via cyclocondensation reactions involving β-ketoesters and hydrazine derivatives. For instance, ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to yield 5-methyl-2,4-dihydro-3H-pyrazol-3-one as the primary intermediate. This reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration (Figure 1).
Subsequent functionalization at position 4 is achieved through Knoevenagel condensation. The active methylene group of the pyrazolone intermediate reacts with aniline in the presence of an aldehyde donor, such as formaldehyde or dimethylformamide dimethyl acetal (DMF/DMA), to introduce the anilinomethylene moiety. For example, treatment of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with DMF/DMA generates a reactive iminium intermediate, which undergoes nucleophilic addition with aniline to form the target compound. This method is noted for its high regioselectivity and moderate yields (50–65%) under optimized conditions.
One-Pot Multicomponent Synthesis
A streamlined one-pot approach combines β-ketoesters, hydrazine hydrate, and aniline derivatives in a single reaction vessel. This method leverages in situ formation of both the pyrazolone ring and the anilinomethylene group. For example, ethyl acetoacetate, hydrazine hydrate, and aniline are heated in acetic acid with a catalytic amount of piperidine to facilitate concurrent cyclization and condensation. The acetic acid acts as both solvent and proton donor, enhancing the electrophilicity of the carbonyl group for hydrazine attack while promoting imine formation with aniline.
This strategy reduces purification steps and improves overall efficiency, with reported yields ranging from 45% to 60%. However, side reactions, such as over-condensation or polymerization of aniline, necessitate careful control of stoichiometry and temperature.
Solid-Phase Synthesis for Combinatorial Libraries
Recent advances in combinatorial chemistry have enabled the solid-phase synthesis of pyrazolone derivatives. Wang resin-bound hydrazides react with 2-(1-ethoxyethylidene)malononitrile to form resin-attached 5-aminopyrazole intermediates, which are further functionalized with aniline derivatives. After cleavage from the resin using isopropylamine, the free pyrazolone undergoes condensation with aniline and aldehydes to yield this compound. This method is particularly advantageous for high-throughput screening, offering yields of 70–80% and exceptional purity (>95%).
Catalytic Enamine Formation
Enamine chemistry provides an alternative route to the anilinomethylene group. Treatment of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with trichloroacetonitrile in the presence of a base (e.g., triethylamine) generates an enamine intermediate, which reacts with aniline under mild conditions. The trichloroacetonitrile acts as a dehydrating agent, facilitating the formation of the C=N bond between the pyrazolone and aniline. This method achieves yields of 55–70% and is compatible with electron-deficient aniline derivatives.
Diazotization and Cycloaddition
A less conventional approach involves diazotization of 5-amino-4-arylazopyrazoles followed by cycloaddition with isocyanates. While this method is primarily used for tetrazine derivatives, adaptations for pyrazolones have been reported. The 5-amino group of the pyrazolone is diazotized using sodium nitrite and hydrochloric acid, forming a diazonium salt that reacts with aniline derivatives in a copper-catalyzed coupling reaction. Although this route is synthetically demanding, it offers precise control over substituent positioning, with yields of 40–50%.
Green Chemistry Approaches
Emerging methodologies emphasize solvent-free or aqueous conditions to enhance sustainability. Microwave-assisted synthesis of this compound has been explored, reducing reaction times from hours to minutes. For example, irradiation of a mixture of 5-methyl-2,4-dihydro-3H-pyrazol-3-one, aniline, and paraformaldehyde in a microwave reactor at 120°C for 15 minutes affords the target compound in 65% yield. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), have also been employed as recyclable catalysts, improving atom economy and reducing waste.
Chemical Reactions Analysis
Types of Reactions
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazolone compounds.
Scientific Research Applications
Chemistry
4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one serves as a versatile building block for synthesizing complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that are valuable in research and development.
Table 1: Common Reactions and Products
| Reaction Type | Reaction Description | Major Products |
|---|---|---|
| Oxidation | Reaction with oxidizing agents | Quinone derivatives |
| Reduction | Reaction with reducing agents | Amine derivatives |
| Substitution | Electrophilic/nucleophilic substitution | Functionalized pyrazolone compounds |
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its ability to inhibit certain enzymes linked to cancer pathways, suggesting its role as a lead compound for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, highlighting its therapeutic potential in oncology.
Medicine
In medicinal chemistry, this compound is being explored for its pharmacological properties. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals aimed at treating various diseases.
Mechanism of Action:
The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory responses or cancer progression .
Industry
In industrial applications, this compound is utilized in producing dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for formulating various materials used in coatings and plastics.
Mechanism of Action
The mechanism of action of 4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Pyrazolone derivatives vary in substituents at positions 2, 4, and 5, significantly altering their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Findings
Substituent Effects on Bioactivity Electron-Donating Groups: Compounds with hydroxyl or methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl in ) exhibit enhanced antimicrobial activity due to increased polarity and hydrogen-bonding capacity. Aromatic Extensions: Quinoline or naphthalene substituents (e.g., ) improve antiviral and antimicrobial profiles by enabling π-π stacking with enzyme active sites. Halogenated Derivatives: Bromo and chloro substituents (e.g., ) may enhance lipophilicity, improving membrane permeability but require further biological validation.
Physicochemical Properties Melting Points: Acetylated derivatives (e.g., ) exhibit higher melting points (222–224°C) due to increased crystallinity from hydrogen-bonded networks. Solubility: Anilinomethylene and hydroxyl groups improve aqueous solubility compared to fully aromatic analogs.
Synthetic Methodologies Catalytic Efficiency: Diethanolamine or ionic liquids () reduce reaction times and improve yields (up to 91%) compared to traditional acid/base catalysts . Eco-Friendly Routes: Calcium hydroxide-mediated acetylation () minimizes toxic byproducts, aligning with green chemistry principles .
Contradictions and Limitations
- reports "mild to moderate" antibacterial activity for benzylidene-substituted pyrazolones, whereas highlights "significant" activity with methoxynaphthyl groups. This discrepancy underscores the need for standardized bioassays .
- The anilinomethylene derivative lacks explicit biological data in the evidence, requiring extrapolation from structural analogs.
Biological Activity
4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11N3O
- Molecular Weight : 201.22 g/mol
- CAS Number : 81905-05-7
The compound features both an anilinomethylene group and a pyrazolone ring, which contribute to its diverse chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, thereby promoting cell death in malignant cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Experimental models indicate that it can reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. The exact pathways through which it exerts these effects are still under investigation but may involve the inhibition of NF-kB signaling .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. Additionally, its structural features allow it to bind to various receptors involved in cell signaling pathways, modulating their activity and leading to therapeutic effects .
Research Findings and Case Studies
Comparison with Similar Compounds
When compared to similar compounds such as 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one and 4-(anilinomethylene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one, the methyl substitution at the 5-position enhances its biological activity due to increased lipophilicity and better receptor binding affinity .
Q & A
Q. What established synthetic routes are available for 4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and what reaction conditions are critical for high yields?
The compound is typically synthesized via condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and substituted aldehydes. A common method involves refluxing the reactants with anhydrous sodium acetate in glacial acetic acid for 4 hours, followed by cooling, filtration, and recrystallization from methanol/glacial acetic acid mixtures . Alternative routes utilize Vilsmeier–Haack reactions for intermediates, where chloro-substituted derivatives are formed using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Key factors for yield optimization include stoichiometric control of aldehydes, reaction time, and acid catalysis.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the tautomeric structure and substituent positions. Single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated in studies of related pyrazol-3-one derivatives, where hydrogen bonding and π-π interactions were resolved . Infrared (IR) spectroscopy can identify carbonyl (C=O) and imine (C=N) stretching vibrations, while mass spectrometry confirms molecular weight and fragmentation patterns .
Q. What are common intermediates or derivatives synthesized from this compound?
Derivatives such as 4-(aryl)-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazoles are synthesized via cyclocondensation with hydrazines or amines . Another route involves introducing thiazolidin-4-one moieties by reacting with thiosemicarbazides under reflux in ethanol . These intermediates are often explored for biological activity or as ligands in coordination chemistry.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. X-ray crystallography is the definitive method to resolve such ambiguities, as seen in studies of Z/E isomerism in analogous pyrazol-3-one derivatives . Dynamic NMR experiments at variable temperatures can also elucidate tautomeric populations, while computational modeling (DFT) predicts stable conformers .
Q. What strategies optimize synthetic protocols to minimize by-products or improve scalability?
Reaction optimization includes:
- Catalyst screening : Acidic ionic liquids (e.g., [Sipmim]HSO₄) enhance reaction rates and yields in condensation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for Vilsmeier–Haack reactions .
- Temperature control : Prolonged reflux (>6 hours) in acetic acid reduces unreacted starting material but risks decomposition .
- Workup modifications : Gradient recrystallization (e.g., methanol/water) improves purity without column chromatography .
Q. How can novel derivatives be designed to enhance specific physicochemical or biological properties?
Rational design involves:
- Electron-withdrawing substituents : Nitro or chloro groups on the arylidene moiety increase electrophilicity, enhancing reactivity in cycloaddition reactions .
- Bioisosteric replacement : Replacing the anilino group with heterocyclic amines (e.g., pyridyl) improves solubility and bioavailability .
- Hybrid molecules : Conjugation with thiazolidin-4-ones or triazoles introduces dual functionality for antimicrobial or anticancer screening .
Q. What advanced analytical techniques validate the compound’s stability under varying conditions?
- Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds.
- High-performance liquid chromatography (HPLC) : Monitors degradation products under oxidative or hydrolytic stress.
- Accelerated stability studies : Storage at 40°C/75% relative humidity over 4 weeks evaluates shelf-life, with NMR tracking structural integrity .
Methodological Considerations
- Contradiction Analysis : When NMR data conflicts with computational predictions, cross-validate with X-ray structures and isotopic labeling experiments .
- Derivative Synthesis : Prioritize regioselective alkylation or acylation reactions to avoid side products, as seen in thiazole-fused derivatives .
- Scale-Up Challenges : Pilot-scale reactions require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
